辛酸氰基乙酸酯

描述

吡氟酰草胺: 是一种合成除草剂,属于苯并吡唑类化学品。它主要用于控制各种作物中的阔叶杂草和禾本科杂草。该化合物以其选择性作用而闻名,常作为除草剂使用。 吡氟酰草胺通过抑制酶原卟啉原氧化酶 (PPO) 起作用,导致植物细胞膜破坏 .

科学研究应用

化学: 在化学领域,吡氟酰草胺被用作模型化合物,用于研究除草剂的作用机制和新型除草剂的开发 .

生物学: 在生物学研究中,该化合物用于研究除草剂对植物生理和生化的影响。 它也用于研究杂草的抗药性机制 .

作用机制

吡氟酰草胺通过抑制酶原卟啉原氧化酶 (PPO) 发挥其除草作用。这种酶对于植物叶绿素和血红素的生物合成至关重要。抑制 PPO 导致原卟啉 IX 的积累,在光照条件下会产生活性氧 (ROS)。 ROS 导致脂质过氧化,随后细胞膜破坏,导致植物死亡 .

准备方法

合成路线和反应条件: 吡氟酰草胺的合成涉及将吡氟酰草胺的羧基与乙醇缩合,形成乙酯。 反应通常需要催化剂的存在,并在受控的温度和压力条件下进行 .

工业生产方法: 吡氟酰草胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备,以确保最终产品的稳定性和质量。 反应条件经过优化,以最大限度地提高产率并减少杂质 .

化学反应分析

反应类型: 吡氟酰草胺会经历各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的代谢物。

还原: 还原反应可以改变分子中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

相似化合物的比较

类似化合物:

氟嘧啶胺: 另一种用作除草剂的 PPO 抑制剂。

氧氟草醚: 一种具有类似作用的二苯醚类除草剂。

灭草烟: 一种选择性除草剂,用于控制阔叶杂草.

独特之处: 吡氟酰草胺因其低施用率下的高效率和其控制多种杂草物种的能力而独树一帜。 其选择性作用和在环境中快速降解使其成为集成杂草管理方案的首选 .

属性

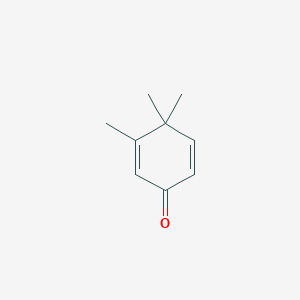

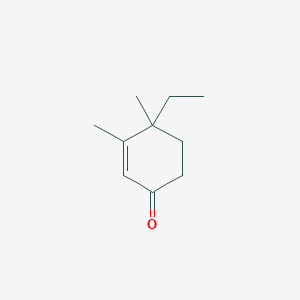

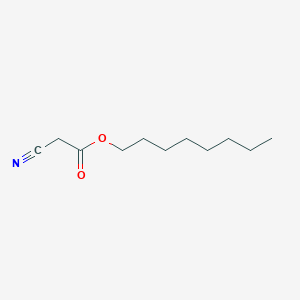

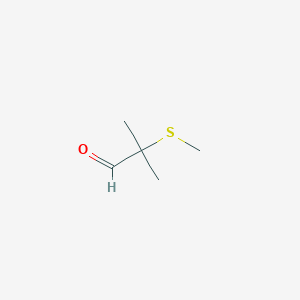

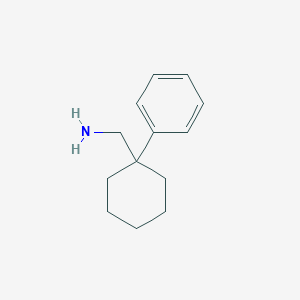

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyl cyanoacetate?

A1: Octyl cyanoacetate has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol.

Q2: How is octyl cyanoacetate synthesized?

A2: Octyl cyanoacetate is typically synthesized through the esterification of cyanoacetic acid with octanol. This reaction is often catalyzed by p-toluene sulfonic acid. [] Another method involves the interesterification of ethyl cyanoacetate with n-octanol, using catalysts like tetra-n-butyl titanate or sulfuric acid. []

Q3: What spectroscopic techniques are used to characterize octyl cyanoacetate?

A3: Commonly used spectroscopic techniques include:

- FTIR: Confirms the presence of functional groups like -OH and -CN. []

- 1H NMR and 13C NMR: Provide detailed structural information about the compound. [, , , , , , , , , , ]

Q4: What is a prominent application of octyl cyanoacetate?

A4: Octyl cyanoacetate serves as a key precursor in the synthesis of octyl 2-cyanoacrylate, a primary component in medical cyanoacrylate adhesives. []

Q5: How is octyl cyanoacetate utilized in material science?

A6: Octyl cyanoacetate acts as a building block in synthesizing novel trisubstituted ethylenes, which can be further copolymerized with styrene to create new polymers. These polymers exhibit diverse properties depending on the substituents on the phenyl ring of octyl phenylcyanoacrylate. [, , , , , , , , , ]

Q6: How does octyl cyanoacetate contribute to organic solar cell technology?

A7: Octyl cyanoacetate is employed as an end-capped acceptor unit in the design and synthesis of small molecules for solution-processed organic solar cells. [, , , , , , , ]

Q7: What influences the performance of octyl cyanoacetate-based molecules in organic solar cells?

A8: Factors like electron-withdrawing ability, molecular packing, and energy level alignment with other components in the solar cell significantly affect their performance. [, , , ]

Q8: Can you provide an example of a successful application of octyl cyanoacetate in organic solar cells?

A9: In a study, a small molecule (DR(3)TBDT) utilizing octyl cyanoacetate as the end-capped unit achieved a power conversion efficiency of 7.38% in an organic solar cell. This result highlighted the potential of fine-tuning molecular structures incorporating octyl cyanoacetate for improved device performance. []

Q9: Are there alternative compounds to octyl cyanoacetate in organic solar cells?

A10: Yes, alternatives include 3-ethylrhodanine and 2H-indene-1,3-dione, each offering different properties that impact the open-circuit voltage and overall efficiency of the solar cells. []

Q10: What are the implications of octyl 2-cyanoacrylate's rapid polymerization in medical adhesives?

A12: This property makes octyl 2-cyanoacrylate highly desirable in medical adhesives for wound closure as it allows for fast curing and strong bonding. [, , ]

Q11: Are there challenges in synthesizing octyl cyanoacrylate due to its rapid polymerization?

A13: Yes, the synthesis of octyl 2-cyanoacrylate requires careful control of reaction conditions to avoid premature polymerization. Synthetic routes involving free nucleophilic products are typically avoided. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)